molecular formula C16H25BrN4O2 B273752 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B273752
M. Wt: 385.3 g/mol
InChI Key: PEWKVKHESQTLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BW-A77U, is a purine derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act by inhibiting the activity of cyclic AMP phosphodiesterase. This results in an increase in the intracellular levels of cyclic AMP, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione are diverse and depend on the specific application. As mentioned, it has been shown to have antitumor and anti-inflammatory activity, as well as neuroprotective effects. It has also been shown to have vasodilatory effects, which could be useful in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it can be toxic at high concentrations, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential as a cancer treatment, as it has shown promising results in preclinical studies. Additionally, further research could be done on its potential as an anti-inflammatory and neuroprotective agent. Finally, more studies could be done to investigate the potential cardiovascular benefits of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione.

Synthesis Methods

The synthesis of 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-7-decylxanthine with methyl isocyanate. The reaction is carried out in anhydrous chloroform and requires the use of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.

properties

Product Name

8-bromo-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C16H25BrN4O2

Molecular Weight

385.3 g/mol

IUPAC Name

8-bromo-7-decyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H25BrN4O2/c1-3-4-5-6-7-8-9-10-11-21-12-13(18-15(21)17)20(2)16(23)19-14(12)22/h3-11H2,1-2H3,(H,19,22,23)

InChI Key

PEWKVKHESQTLDN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Origin of Product

United States

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